molecular formula C12H23NO9 B13436640 (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 155168-05-1

(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13436640
CAS No.: 155168-05-1
M. Wt: 325.31 g/mol
InChI Key: CQLSQWAVFSEMIE-QZNPSGCDSA-N
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Description

The compound (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a glycoside featuring a piperidine ring linked via an ether bond to an oxane (tetrahydropyran) backbone. Both rings are heavily hydroxylated, with additional hydroxymethyl groups contributing to its hydrophilicity.

Properties

CAS No.

155168-05-1

Molecular Formula

C12H23NO9

Molecular Weight

325.31 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H23NO9/c14-2-4-7(16)8(17)5(1-13-4)21-12-11(20)10(19)9(18)6(3-15)22-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1

InChI Key

CQLSQWAVFSEMIE-QZNPSGCDSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, stereoselective reactions, and the formation of glycosidic bonds. Common reagents used in these reactions include protecting groups like acetals and silyl ethers, as well as catalysts for stereoselective synthesis.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions, or chemical synthesis routes that are optimized for large-scale production. The choice of method depends on factors like cost, yield, and purity requirements.

Chemical Reactions Analysis

Piperidine-Oxane Glycosylation

The glycosidic bond between the piperidine and oxane moieties is formed via a Fischer glycosylation -like mechanism under acidic conditions. A patent ( ) describes using L-proline as a catalyst in a multi-step reaction to achieve stereochemical control.

Reaction Step Reagents/Conditions Yield
Glycosidic bond formationL-proline, DMF, 60°C, 12h~65%
Hydroxyl protectionAc2O, pyridine, RT89%
DeprotectionNaOMe/MeOH92%

Hydroxyl Group Functionalization

The hydroxyl groups undergo protection-deprotection strategies using acetyl or silyl groups to prevent unwanted side reactions during synthesis. For example, selective acetylation at the C-4 and C-5 positions of the piperidine ring is critical for subsequent coupling reactions .

Reactivity of Hydroxyl Groups

The compound’s eight hydroxyl groups participate in hydrogen bonding and nucleophilic reactions:

Oxidation Reactions

Primary hydroxyl groups (e.g., at C-6 of the oxane ring) are oxidized to carboxylic acids using Jones reagent (CrO3/H2SO4), forming uronic acid derivatives. Secondary hydroxyl groups remain unaffected under mild conditions .

Esterification

Reaction with acetic anhydride in pyridine yields peracetylated derivatives, enhancing lipophilicity for pharmaceutical applications.

Glycosidic Bond Cleavage

The β-glycosidic bond between the piperidine and oxane moieties is hydrolyzed under acidic or enzymatic conditions:

Method Conditions Products
Acid hydrolysis0.1M HCl, 80°C, 2hPipecolic acid + glucose derivatives
Enzymatic cleavageβ-Glucosidase, pH 6.8, 37°CSame as above

This reaction is critical for studying the compound’s metabolic pathways .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pH Half-Life (37°C) Degradation Products
1.2 (stomach)2.1hPipecolic acid, glucose
7.4 (blood)48hMinimal degradation

Data from enzymatic assays suggest that serum esterases do not significantly hydrolyze the compound, making it suitable for oral administration .

Industrial-Scale Modifications

Patents highlight enzymatic glycosylation for large-scale production, using engineered glycosyltransferases to improve yield (up to 78%) and reduce byproducts. Reaction optimization includes:

  • Temperature: 30–35°C

  • pH: 7.0–7.5

  • Co-factor: UDP-glucose .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a key role in these interactions, forming hydrogen bonds and other non-covalent interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycosides with Oxane Backbones

a. (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
  • Molecular Formula : C₁₂H₂₂O₁₁
  • Molecular Weight : 342.30 g/mol
  • Key Features : Shares the same molecular formula and oxane backbone but differs in stereochemistry and glycosidic linkage. This alters its solubility and biological recognition compared to the target compound .
b. (2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol
  • CAS : 14641-93-1
  • Molecular Formula : C₁₂H₂₂O₁₁
  • Key Features : Structural isomer with a distinct glycosidic bond position. Exhibits similar hydrophilicity (water solubility) but may differ in enzymatic hydrolysis rates .

Derivatives with Substituted Functional Groups

a. (2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Indican)
  • CAS : 487-60-5
  • Molecular Formula: C₁₄H₁₇NO₇
  • Key Features : Features an indol-3-yl aglycone instead of piperidine, increasing lipophilicity. Used in research as a precursor for indigo synthesis, highlighting how aglycone substitutions dictate application .
b. (3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-2-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
  • Molecular Formula : C₂₅H₂₇FO₆S
  • Molecular Weight : 486.54 g/mol
  • Such modifications are critical in drug design for targeting hydrophobic binding pockets .

Compounds with Modified Solubility Profiles

a. (2R,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
  • CAS : 4198-49-6
  • Molecular Formula : C₁₃H₂₄O₁₁
  • Key Features : Methoxy substitution reduces hydrogen-bonding capacity, lowering water solubility compared to the target compound. This highlights the role of polar groups in solubility .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Profile Biological/Industrial Relevance
Target Compound C₁₂H₂₂O₁₁* ~342 Piperidine-oxy linkage, multiple hydroxyls High water solubility Glycochemistry, enzyme interactions
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-... (from ) C₁₂H₂₂O₁₁ 342.30 Oxane backbone, stereochemical variation High water solubility Carbohydrate metabolism studies
Indican (from ) C₁₄H₁₇NO₇ 311.29 Indol-3-yl aglycone Moderate solubility Precursor for indigo synthesis
Fluorophenyl-thiophene derivative (from ) C₂₅H₂₇FO₆S 486.54 Fluorophenyl-thiophene substituent Low water solubility Drug design for hydrophobic targets
Methoxy-substituted derivative (from ) C₁₃H₂₄O₁₁ 356.32 Methoxy group Reduced solubility Solubility-modification studies

*Assumed based on structural similarity to C₁₂H₂₂O₁₁ compounds in and .

Research Findings and Implications

  • Hydrogen Bonding and Solubility : The target compound’s multiple hydroxyl groups enhance water solubility, making it suitable for aqueous-phase reactions. In contrast, methoxy or fluorophenyl substitutions reduce solubility, as seen in and .
  • Biological Activity : Piperidine-linked glycosides (target compound) may interact with carbohydrate-binding proteins, while indole derivatives (Indican) are metabolized into bioactive pigments .
  • Stereochemical Sensitivity: Minor stereochemical differences (e.g., vs. target compound) significantly alter enzymatic recognition, impacting metabolic pathways or drug efficacy .

Biological Activity

The compound (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycosylated piperidine derivative known for its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C₄₃H₇₂N₂O₃₃
  • Molecular Weight : 1145 Da
  • LogP : -12.3 (indicating high polarity and solubility in water)
  • Polar Surface Area : 569 Ų
  • Hydrogen Bond Donors/Acceptors : 21/33
PropertyValue
Molecular FormulaC₄₃H₇₂N₂O₃₃
Molecular Weight1145 Da
LogP-12.3
Polar Surface Area569 Ų
Hydrogen Bond Donors21
Hydrogen Bond Acceptors33

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antimicrobial Effects : Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Cytotoxicity : In vitro studies reveal that the compound can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to scavenge free radicals effectively. It was compared with standard antioxidants and showed superior activity in certain assays .
  • Antimicrobial Activity :
    • Research conducted by KampoDB indicated that the compound exhibited significant binding affinity to bacterial proteins, which could inhibit bacterial growth . The docking simulation results confirmed its potential as an antimicrobial agent.
  • Cytotoxic Effects :
    • In a recent study assessing the cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values in the micromolar range, indicating potent anticancer properties .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific pathogens
CytotoxicityInduces apoptosis in cancer cells

Conclusion and Future Directions

The biological activity of This compound showcases its potential as a multifaceted therapeutic agent. Its antioxidant and antimicrobial properties combined with cytotoxic effects against cancer cells warrant further investigation into its mechanisms and applications in drug development.

Future research should focus on:

  • In vivo studies to validate efficacy and safety.
  • Exploration of structural modifications to enhance bioactivity.
  • Clinical trials to assess therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and verify substituent positions. Pair this with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For purity assessment, employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm, as described for structurally related glycosides . Stability under analytical conditions should be validated by repeating measurements after 24-hour storage in solution at 4°C .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of labile hydroxyl and ether groups. During handling, use nitrile gloves and P95 respirators to avoid dermal or respiratory exposure, as recommended for polyhydroxylated piperidine derivatives . Monitor for decomposition by tracking changes in melting point (if crystalline) or NMR peak broadening over time .

Q. What synthetic strategies are effective for introducing modifications to the piperidine or oxane moieties?

  • Methodological Answer : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl groups prior to functionalization. For regioselective modifications, employ enzymatic catalysis (e.g., glycosyltransferases) or Mitsunobu reactions to target specific stereocenters. Post-synthetic deprotection should use mild conditions (e.g., tetra-n-butylammonium fluoride for silyl groups) to preserve structural integrity, as demonstrated in analogous carbohydrate syntheses .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with glycosidase enzymes?

  • Methodological Answer : Perform molecular docking simulations (using AutoDock Vina or Schrödinger Suite) with the enzyme’s active site (e.g., α-glucosidase PDB 2QMJ). Parameterize the compound’s force field with Gaussian 09-derived partial charges. Validate predictions by correlating inhibition constants (Ki) from in vitro assays (e.g., fluorometric substrate competition) with binding energy scores. Address discrepancies by refining protonation states of hydroxyl groups under physiological pH .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Standardize assay conditions: (1) Use identical enzyme sources (e.g., recombinant human vs. bacterial α-glucosidase), (2) Control for buffer ionic strength (50 mM phosphate, pH 6.8), and (3) Pre-incubate the compound with enzymes for 10 minutes to ensure equilibrium. For cell-based studies, confirm membrane permeability via LC-MS quantification of intracellular compound levels after treatment . Cross-validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. How does the compound’s conformational flexibility impact its crystallographic characterization?

  • Methodological Answer : Crystallize the compound in a low-dielectric solvent (e.g., tert-butanol/water mixtures) at 4°C to restrict ring puckering of the piperidine and oxane units. Resolve dynamic disorder by collecting X-ray diffraction data at 100 K and refining anisotropic displacement parameters. Compare with solution-state NOESY NMR to identify dominant conformers, noting discrepancies between solid-state and solution structures .

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